N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to the benzothiazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the sirtuin1 enzyme (sirt1) .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may inhibit the sirtuin1 enzyme (sirt1), which plays a crucial role in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Biochemical Pathways
Given its potential inhibition of sirt1, it could impact pathways related to cellular aging, transcription, apoptosis, inflammation, and stress resistance .
Pharmacokinetics
Similar compounds have been found to inhibit tubulin polymerization, which could potentially affect their distribution and metabolism .
Result of Action
Based on the action of similar compounds, it can be inferred that it may lead to changes in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 4-fluoroaniline with 6-methoxy-2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-fluoroaniline+6-methoxy-2-mercaptobenzothiazole→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-fluoroamphetamine
- Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine
Comparison: N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQKOVWHSWGBKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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